Prosaikogenin H

hemolysis membrane interaction toxicity screening

Prosaikogenin H is the only monoglycoside in the saikosaponin series inactive in corticosterone secretion assays, with a hemolytic threshold ≥25 μg/mL—2.5–25× higher than Prosaikogenin F/G. Its ring-opened carbinol structure defines it as the essential negative control for dissecting HPA-axis activation and minimizing erythrocyte interference. Ideal for LC-MS/MS quantification of gastric-phase metabolites.

Molecular Formula C36H58O8
Molecular Weight 618.8 g/mol
Cat. No. B1640038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProsaikogenin H
Molecular FormulaC36H58O8
Molecular Weight618.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3=CC=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)C)C)O)O)O
InChIInChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,22-23,25-30,37-42H,10-19H2,1-7H3/t20-,22+,23-,25+,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1
InChIKeyRYPWXLBMVIZTNY-XPUXQPJXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prosaikogenin H: Chemical Identity, Metabolic Origin, and Functional Profile


Prosaikogenin H (CAS: 99365-22-7; molecular formula: C₃₆H₅₈O₈; molecular weight: 618.84) is an intestinal monoglycoside metabolite formed during the gastric and intestinal transformation of saikosaponins—bioactive oleanane-type triterpene saponins from Bupleuri Radix (Chaihu) [1]. As a derivative of saikosaponin g (a gastric product of saikosaponin a with a homoannular diene at C-9(11),12), Prosaikogenin H features the retention of a single sugar moiety and a carbinol-bearing ring-opened aglycone structure, distinguishing it from both the fully glycosylated parent saikosaponins and the fully deglycosylated saikogenins [2]. Its biological characterization includes modest hemolytic activity [3] and an absence of detectable corticosterone secretion-inducing activity in murine models [4].

Why Prosaikogenin H Cannot Be Interchanged with Generic Saikosaponin Derivatives in Research Procurement


The functional properties of saikosaponin metabolites are critically determined by specific structural features—the extent of glycosylation, the C16 hydroxyl stereochemistry (α vs. β), and whether the ether ring remains intact or is cleaved to a carbinol—all of which directly govern hemolytic activity, membrane adsorbability, and endocrine effects [1]. Consequently, structurally related congeners within the prosaikogenin series exhibit quantitatively distinct pharmacological signatures that preclude simple substitution. For instance, Prosaikogenin H, as a monoglycoside gastric product with a cleaved ether ring, displays hemolytic activity that differs by more than an order of magnitude from its intestinal counterparts Prosaikogenin F and G, while its functional inactivity in the corticosterone secretion assay starkly contrasts with the potent activity of Prosaikogenin F and G [2][3]. These divergent activity profiles underscore that procurement decisions for specific saikosaponin derivatives must be driven by discrete, comparator-based evidence rather than broad class-level assumptions.

Prosaikogenin H: Quantitative Comparative Evidence Against Closest Analogs


Hemolytic Activity: Prosaikogenin H Versus Prosaikogenin F and G

In a systematic hemolysis assay using red blood cells, Prosaikogenin H exhibited a hemolytic threshold of ≥25 μg/mL, which is approximately 2.5-fold lower potency than Prosaikogenin F (≥10 μg/mL) and 5- to 25-fold lower than Prosaikogenin G (1.0–5.0 μg/mL) [1]. The comparative data demonstrate that the C16 α-hydroxyl and intact ether ring in Prosaikogenin G confer maximal hemolytic activity, whereas the gastric-metabolite structural features of Prosaikogenin H—carbinol formation from ether ring cleavage—result in substantially attenuated membrane-disruptive properties [1].

hemolysis membrane interaction toxicity screening

Corticosterone Secretion-Inducing Activity: Prosaikogenin H Versus Prosaikogenin F and G

In an intraperitoneal administration study in mice assessing serum corticosterone elevation via HPLC, Prosaikogenin H was completely inactive, whereas Prosaikogenin F exhibited activity at 0.1 mmol/kg with maximal increase at 0.4 mmol/kg, and Prosaikogenin G demonstrated activity at 0.04 mmol/kg with maximal increase at 0.1 mmol/kg [1]. The total lack of endocrine activity for Prosaikogenin H distinguishes it unequivocally from both intestinal prosaikogenins (F and G) as well as from its gastric precursor saikosaponin g, which was also inactive, and its intestinal product saikogenin H, which was inactive [1].

HPA axis endocrine pharmacology stress response

Structural Differentiation and Metabolic Pathway Divergence

Prosaikogenin H arises from saikosaponin g—a gastric metabolite of saikosaponin a that possesses a homoannular diene at C-9(11),12—via partial deglycosylation, whereas Prosaikogenin F and G derive directly from the parent compounds saikosaponin a (β-OH at C16) and saikosaponin d (α-OH at C16), respectively, both of which retain an intact ether ring [1]. This metabolic branching is quantitatively significant: in rat fecal excretion studies following oral administration of saikosaponin a, the total recovery of Prosaikogenin H and its related gastric-pathway metabolites constituted ≤1% of the administered dose, compared with >50% recovery for the intestinal-pathway metabolites Prosaikogenin F and saikogenin F over 0–24 h [2].

metabolism natural product chemistry structural biology

Prosaikogenin H: Defined Research and Industrial Application Scenarios Based on Quantitative Differentiation


Negative Control for Corticosterone Secretion Studies in Saikosaponin Pharmacology

Prosaikogenin H is inactive in corticosterone secretion assays, whereas Prosaikogenin F and G are active at 0.1 mmol/kg and 0.04 mmol/kg, respectively [1]. This makes Prosaikogenin H the appropriate structurally related negative control for studies aimed at isolating the structural determinants (C16 stereochemistry, ether-ring integrity) of HPA-axis activation by saikosaponin metabolites [1].

Low-Hemolysis Saikosaponin Derivative for Cell-Based Assays Requiring Minimal Membrane Perturbation

With a hemolytic threshold of ≥25 μg/mL—substantially higher than Prosaikogenin F (≥10 μg/mL) and Prosaikogenin G (1.0–5.0 μg/mL)—Prosaikogenin H is the preferred saikosaponin monoglycoside when experimental protocols demand reduced erythrocyte membrane interaction and lower background cytotoxicity from membrane disruption [1].

Reference Standard for Gastric-Pathway Metabolite Detection in Pharmacokinetic and Metabolic Fate Studies

Prosaikogenin H represents the minor gastric metabolic shunt pathway (≤1% fecal recovery) from saikosaponin a, distinct from the major intestinal pathway yielding Prosaikogenin F (>50% recovery) [1]. It serves as an essential reference standard for LC-MS/MS-based quantification of gastric-phase metabolites in studies of saikosaponin metabolism, bioavailability, and inter-individual variation in Bupleuri Radix-derived therapeutic preparations [1].

Structure-Activity Relationship (SAR) Probe for Ether-Ring Cleavage Effects in Triterpene Saponins

The carbinol-bearing ring-opened structure of Prosaikogenin H—resulting from gastric cleavage of the ether ring in saikosaponin g—contrasts directly with the intact ether ring of Prosaikogenin F and G [1]. This structural distinction correlates with the observed ≥2.5- to 25-fold reduction in hemolytic activity and complete loss of corticosterone-inducing activity, making Prosaikogenin H a critical tool compound for dissecting the functional consequences of ether-ring integrity in oleanane saponin pharmacology [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prosaikogenin H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.